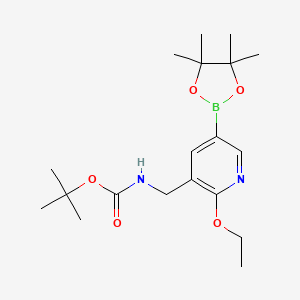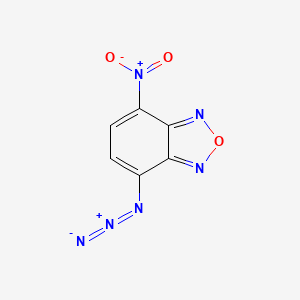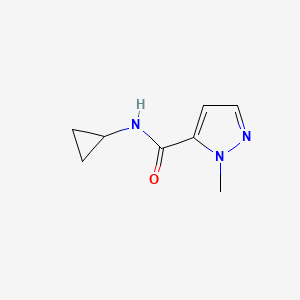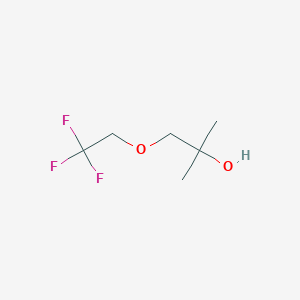![molecular formula C9H16F5NO2 B6323157 2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98% CAS No. 1274892-18-0](/img/structure/B6323157.png)
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine (98%) is an organic compound with a wide variety of applications in scientific research. It is a colorless liquid with a boiling point of 113°C and a melting point of -23°C. The compound is a derivative of ethylamine and contains five fluorine atoms in the pentafluoropentoxy group. It is a versatile compound with a variety of uses in the laboratory, including synthesis and biological research.
Wissenschaftliche Forschungsanwendungen
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine has a wide range of applications in scientific research. The compound is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a solvent in organic synthesis and as a reagent in organic reactions. The compound is also used in the synthesis of polymers and in the production of nanomaterials.
Wirkmechanismus
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine is an organic compound with a wide variety of applications in scientific research. It is a colorless liquid with a boiling point of 113°C and a melting point of -23°C. The compound is a derivative of ethylamine and contains five fluorine atoms in the pentafluoropentoxy group. It is a versatile compound with a variety of uses in the laboratory, including synthesis and biological research.
Biochemical and Physiological Effects
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine is a versatile compound with a variety of applications in the laboratory. The compound is not known to have any biochemical or physiological effects in humans. However, it has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine has a number of advantages when used in laboratory experiments. The compound is relatively non-toxic and has a low boiling point, making it easy to handle and store. It is also a versatile compound, with a wide range of applications in organic synthesis and biological research. However, the compound is relatively expensive and is not readily available in large quantities.
Zukünftige Richtungen
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine has a wide range of potential applications in the laboratory. The compound could be used in the synthesis of new pharmaceuticals, pesticides, and dyes. It could also be used in the synthesis of polymers and in the production of nanomaterials. Additionally, the compound could be used to study the mechanisms of action of various drugs and to develop new antimicrobial agents. Finally, the compound could be used in the development of new materials for use in medical and industrial applications.
Synthesemethoden
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine can be synthesized using an aldol condensation reaction. The reaction is performed using ethylamine and pentafluoropentanal as the reactants. The aldol condensation is catalyzed by a base such as potassium carbonate, and the reaction is performed under acidic conditions. The reaction produces a diol with two hydroxy groups, which is then converted to the desired compound using a catalytic hydrogenation reaction.
Eigenschaften
IUPAC Name |
2-[2-(4,4,5,5,5-pentafluoropentoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F5NO2/c10-8(11,9(12,13)14)2-1-4-16-6-7-17-5-3-15/h1-7,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSLJASEFZERBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)COCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)
![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)




![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)



